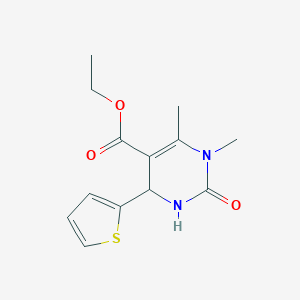
Ethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 266.32 g/mol
- CAS Number : 5948-72-1
Biological Activities
This compound has been evaluated for several biological activities:
1. Antimicrobial Activity
Research has indicated that compounds similar to ethyl 1,6-dimethyl derivatives exhibit antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene moiety enhances the antimicrobial efficacy due to its electron-rich nature which may interact favorably with microbial targets .
2. Anticancer Activity
Several studies have reported on the anticancer potential of tetrahydropyrimidine derivatives. Ethyl 1,6-dimethyl derivatives have demonstrated cytotoxic effects against different cancer cell lines. For example, compounds with similar structures have been found to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models. Research indicates that tetrahydropyrimidines can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects .
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Ethyl 1,6-dimethyl derivatives exhibited significant inhibition zones compared to control groups, suggesting strong antimicrobial potential .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of ethyl tetrahydropyrimidines against breast cancer cells (MCF-7). The results indicated that these compounds induced apoptosis at micromolar concentrations and inhibited cell migration effectively .
Data Table: Summary of Biological Activities
科学的研究の応用
Structural Characteristics
The compound features a tetrahydropyrimidine core with a thiophene substitution, which enhances its biological activity. The presence of the thiophene ring is particularly noteworthy as it contributes to the compound's interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of ethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent.
Antiviral Properties
The compound has been investigated for its potential antiviral effects. Preliminary studies suggest it may inhibit viral replication in respiratory viruses, positioning it as a potential therapeutic agent in treating viral infections.
Neuroprotective Effects
This compound has shown neuroprotective properties by reducing endoplasmic reticulum stress and preventing apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Activity
The compound has been found to inhibit the NF-kB inflammatory pathway, which plays a crucial role in various inflammatory diseases. This inhibition could lead to therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli.
- Neuroprotective Mechanisms : Research conducted by the National Cancer Institute indicated that the compound effectively reduced neuronal apoptosis in models of neurodegeneration.
- Anti-inflammatory Properties : A recent publication in Pharmacology Reports detailed how this compound inhibited the NF-kB pathway in vitro, suggesting potential for treating inflammatory diseases.
特性
分子式 |
C13H16N2O3S |
|---|---|
分子量 |
280.34 g/mol |
IUPAC名 |
ethyl 3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12(16)10-8(2)15(3)13(17)14-11(10)9-6-5-7-19-9/h5-7,11H,4H2,1-3H3,(H,14,17) |
InChIキー |
DVQCDOLVZCZXFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CS2)C)C |
正規SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CS2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















